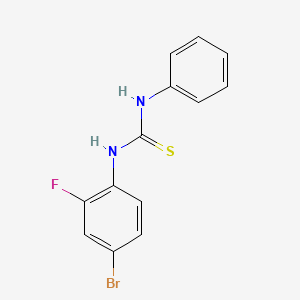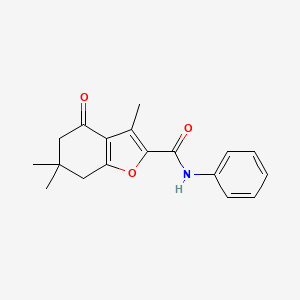![molecular formula C11H15N3O2S B5704928 N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5704928.png)
N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide, also known as MPT, is a chemical compound that has been studied for its potential applications in scientific research. MPT is a hydrazine derivative that has been synthesized through various methods and has been found to have interesting biochemical and physiological effects.
作用機序
The mechanism of action of N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has also been found to inhibit the activity of several signaling pathways, including the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of oxidative stress. N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has also been found to have anti-inflammatory effects, which may be due to its ability to inhibit the NF-κB pathway. N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to have low toxicity in animal studies, which suggests that it may be a safe compound for further study.
実験室実験の利点と制限
One advantage of using N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research. However, one limitation of using N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide. One area of research is the development of N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide analogs that may have improved efficacy or lower toxicity. Another area of research is the investigation of the mechanisms of action of N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide, which may lead to the identification of new targets for cancer therapy. Additionally, the use of N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide in combination with other compounds or therapies may be explored to enhance its anti-cancer effects. Overall, the study of N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has the potential to contribute to the development of new treatments for cancer and other diseases.
合成法
N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide can be synthesized through a variety of methods, including the reaction of 4-methylphenoxyacetic acid with thiosemicarbazide, followed by reaction with methyl iodide. Another method involves the reaction of 4-methylphenol with chloroacetyl chloride, followed by reaction with thiosemicarbazide and then methylation with methyl iodide. These methods result in the formation of N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide, which can then be purified through recrystallization or other techniques.
科学的研究の応用
N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other diseases such as arthritis and neurodegenerative disorders.
特性
IUPAC Name |
1-methyl-3-[[2-(4-methylphenoxy)acetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-8-3-5-9(6-4-8)16-7-10(15)13-14-11(17)12-2/h3-6H,7H2,1-2H3,(H,13,15)(H2,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQAENVTJYCNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=S)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5704860.png)

![(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5704883.png)
![1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5704887.png)
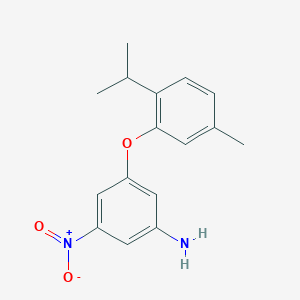

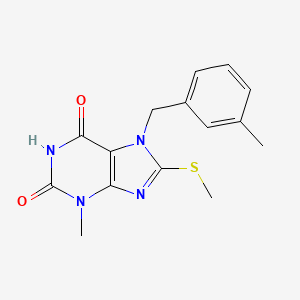
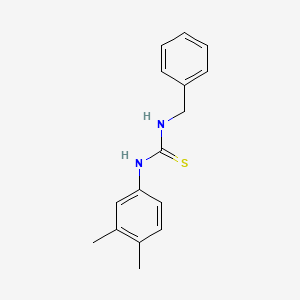

![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5704926.png)
